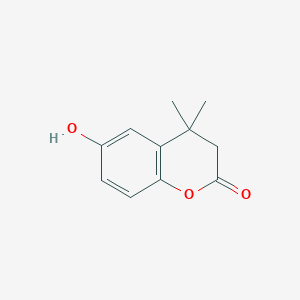

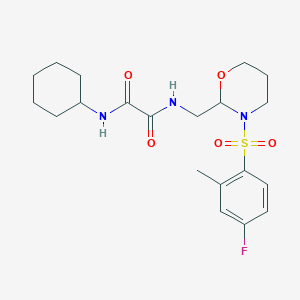

![molecular formula C13H16N2 B2954414 [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine CAS No. 1182799-61-6](/img/structure/B2954414.png)

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine” is a chemical compound that has been studied for its potential to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Synthesis Analysis

The synthesis of this compound involves the preparation of a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides . These new heterocycles underwent thorough characterization and evaluation for antibacterial activity .Molecular Structure Analysis

The molecular structure of this compound has been established through various methods such as elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For instance, it has been found that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics research, where it serves as a biochemical tool for the study of proteins and their functions. It has a molecular weight of 200.28 and a molecular formula of C13H16N2, making it suitable for various analytical techniques in protein characterization .

Photocatalytic Applications

In environmental science, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine is explored for its potential in photocatalytic applications. It’s being investigated in combination with titanium dioxide (TiO2) to enhance photocatalytic degradation processes, which are crucial for the removal of pollutants and environmental remediation .

Forensic Science

The compound’s unique chemical properties are being studied for their application in forensic science. Researchers are looking into its use in the analysis of forensic evidence, which could play a vital role in criminal investigations .

Monoclonal Antibody Production

In the field of biochemistry, this compound has shown promise in improving monoclonal antibody production in Chinese hamster ovary cell cultures. It has been found to increase cell-specific glucose uptake rate and intracellular adenosine triphosphate during antibody production, which is significant for medical research and pharmaceutical manufacturing .

Antimicrobial and Antitubercular Activity

Pharmacologically, derivatives of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine have been synthesized and evaluated for their antibacterial and antitubercular properties. These compounds have shown action against enoyl ACP reductase and DHFR enzymes, suggesting potential therapeutic applications .

Molecular Docking Studies

The compound is also used in molecular docking studies to predict the interaction between drugs and enzymes. This is crucial for the development of new pharmaceuticals, as it helps in understanding the efficacy and potential side effects of drug candidates .

Antibody Glycosylation Control

In pharmacology, the compound has been identified to suppress the galactosylation on monoclonal antibodies. This is important because galactosylation is a critical quality attribute of therapeutic antibodies, and controlling it can lead to improved medication efficacy .

Antiproliferative Activity

Lastly, derivatives containing the pyrrole group are known to exhibit antiproliferative activity, which is valuable in cancer research. These compounds are being studied for their potential to inhibit the growth of cancer cells and could lead to new treatments for various types of cancer .

Wirkmechanismus

Target of Action

The primary targets of “[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine” are the DHFR and enoyl ACP reductase enzymes . These enzymes play a crucial role in bacterial growth and survival, making them ideal targets for antibacterial and antitubercular therapies .

Mode of Action

“[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine” interacts with its targets by forming hydrogen bonds with the active sites of the DHFR and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, thereby disrupting the normal functioning of the bacteria .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase enzymes disrupts several biochemical pathways. The most significant of these is the fatty acid synthesis pathway , which is crucial for bacterial cell wall formation . By inhibiting this pathway, “[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine” prevents the bacteria from growing and multiplying .

Pharmacokinetics

It is known that the compound has amolecular weight of 200.28 , which suggests that it may have good bioavailability

Result of Action

“[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine” has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This leads to an increase in monoclonal antibody production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine”. For instance, the compound should be stored at room temperature to maintain its stability. Additionally, the compound’s dust can irritate the eyes and respiratory tract, so appropriate protective equipment should be worn when handling it .

Zukünftige Richtungen

The future directions for the study of this compound involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, the compound’s pronounced docking properties and biological activity suggest potential uses in the biological and medical sciences .

Eigenschaften

IUPAC Name |

[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10-3-4-11(2)15(10)13-7-5-12(9-14)6-8-13/h3-8H,9,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQARZHQFAOIQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)CN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2954332.png)

![6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2954333.png)

![N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2954334.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2954335.png)

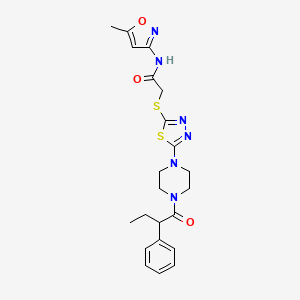

![N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2954338.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2954345.png)

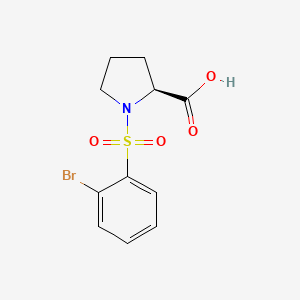

![N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2954346.png)

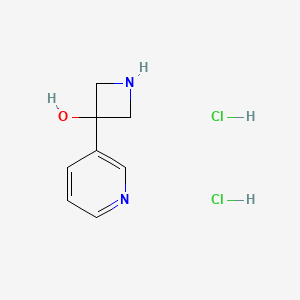

![N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2954349.png)

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B2954353.png)